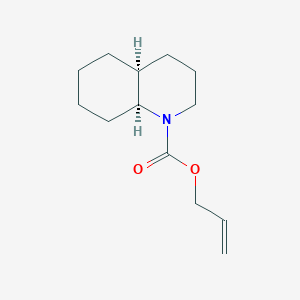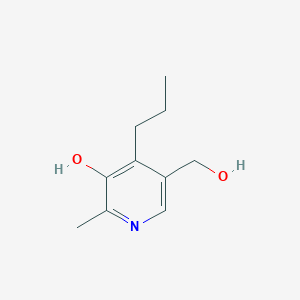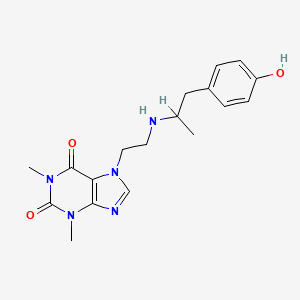
7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline is a complex organic compound that belongs to the class of xanthines. This compound is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline involves multiple steps. One common synthetic route starts with the preparation of theophylline, followed by the introduction of the 7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl) group. This can be achieved through a series of reactions including alkylation, amination, and hydroxylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydroxylation: Hydroxylation reactions introduce hydroxyl groups into the compound, often using catalysts like cytochrome P450 enzymes.
Scientific Research Applications
7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research focuses on its potential therapeutic effects, particularly in respiratory diseases and cardiovascular conditions.
Mechanism of Action
The mechanism of action of 7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes. By antagonizing these receptors, the compound can modulate various physiological processes, including bronchial dilation and cardiac stimulation. Additionally, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and enhanced cellular signaling .
Comparison with Similar Compounds
7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline can be compared with other xanthine derivatives such as caffeine, theobromine, and theophylline:
Caffeine: Known for its stimulant effects, caffeine has a similar structure but differs in its methylation pattern.
Theobromine: Found in chocolate, theobromine has a milder stimulant effect compared to caffeine and theophylline.
Properties
CAS No. |
62401-66-5 |
|---|---|
Molecular Formula |
C18H23N5O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-12(10-13-4-6-14(24)7-5-13)19-8-9-23-11-20-16-15(23)17(25)22(3)18(26)21(16)2/h4-7,11-12,19,24H,8-10H2,1-3H3 |
InChI Key |
IUTSTDHDOQOTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14537749.png)
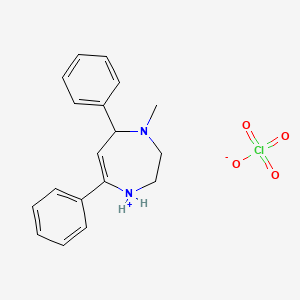
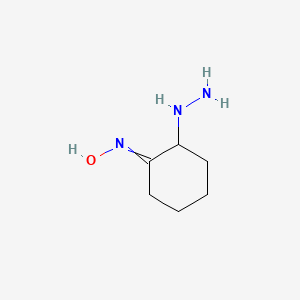
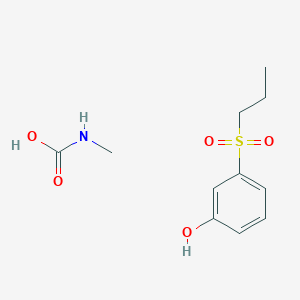

![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane](/img/structure/B14537810.png)
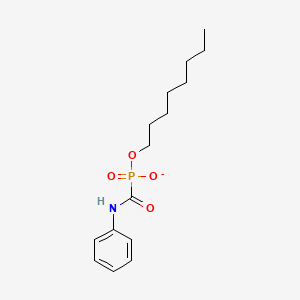
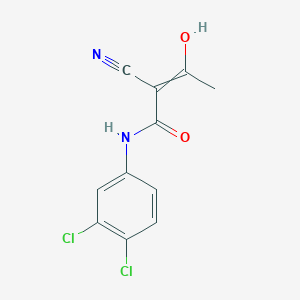
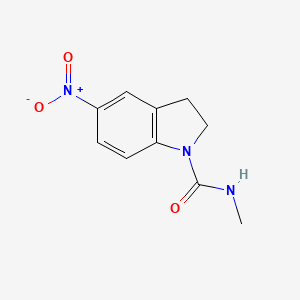
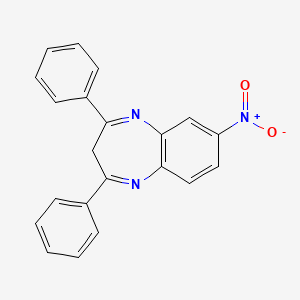
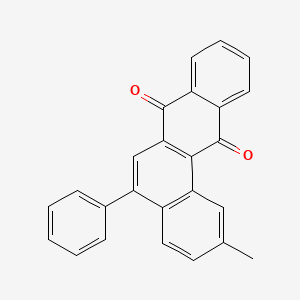
![2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14537831.png)
